molecular formula C20H37N3O4Sn B14509506 Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate CAS No. 62676-59-9

Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B14509506
CAS No.: 62676-59-9
M. Wt: 502.2 g/mol
InChI Key: LBWPSDGKNHOTCK-UHFFFAOYSA-M
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Description

Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate is an organotin compound that features a triazole ring substituted with diethyl ester groups and a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate typically involves the reaction of a triazole precursor with a tributylstannyl reagent under specific conditions. One common method includes the use of a palladium-catalyzed stannylation reaction, where the triazole precursor is reacted with tributyltin chloride in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of triazole derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can act as a nucleophile or electrophile, facilitating the formation of new chemical bonds. The triazole ring also contributes to the compound’s reactivity by providing a stable framework for functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate is unique due to its specific combination of functional groups, which provides a versatile platform for chemical modifications. The presence of both ester and stannyl groups allows for a wide range of reactions, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

62676-59-9

Molecular Formula

C20H37N3O4Sn

Molecular Weight

502.2 g/mol

IUPAC Name

diethyl 2-tributylstannyltriazole-4,5-dicarboxylate

InChI

InChI=1S/C8H11N3O4.3C4H9.Sn/c1-3-14-7(12)5-6(10-11-9-5)8(13)15-4-2;3*1-3-4-2;/h3-4H2,1-2H3,(H,9,10,11,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

LBWPSDGKNHOTCK-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N1N=C(C(=N1)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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